molecular formula C26H35N3O6S2 B2827051 methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-91-6

methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2827051
CAS RN: 449768-91-6
M. Wt: 549.7
InChI Key: PTDZAXYDLSAISM-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H35N3O6S2 and its molecular weight is 549.7. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Research has focused on synthesizing and modifying thienopyridine derivatives due to their potential biological activities. For example, Bakhite et al. (2004) explored the synthesis of new pyridothienopyrimidine derivatives, demonstrating methods that could potentially apply to the synthesis or modification of the compound (Bakhite, Abdel-rahman, & Al-Taifi, 2004). These synthetic routes often involve reactions with aromatic aldehydes or cycloalkanones, highlighting the versatility of thienopyridine frameworks in chemical synthesis.

Potential Antimicrobial Activity

Thienopyridine derivatives have been investigated for their antimicrobial properties. For instance, the synthesis and antimicrobial activity of pyridothienopyrimidines were examined, suggesting that modifications to the thienopyridine core can lead to compounds with significant biological activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). This research area indicates that the compound could have potential applications in developing new antimicrobial agents.

Biological Activity Enhancement

Chemical modification strategies aimed at enhancing biological activities of pyridine derivatives have been reported. Ukrainets et al. (2015) discussed the methylation of the pyridine moiety in a specific molecule to optimize its analgesic properties, showcasing how structural modifications can influence the biological effects of these compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015). Such approaches could be relevant for modifying "methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate" to enhance its potential biological activities.

properties

IUPAC Name

methyl 6-acetyl-2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O6S2/c1-16(2)13-29(14-17(3)4)37(33,34)20-9-7-19(8-10-20)24(31)27-25-23(26(32)35-6)21-11-12-28(18(5)30)15-22(21)36-25/h7-10,16-17H,11-15H2,1-6H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDZAXYDLSAISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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